molecular formula C16H16O2 B1583824 3,3',5,5'-Tetramethyldiphenoquinone CAS No. 4906-22-3

3,3',5,5'-Tetramethyldiphenoquinone

Cat. No. B1583824
Key on ui cas rn: 4906-22-3
M. Wt: 240.3 g/mol
InChI Key: QDRFIDSUGRGGAY-UHFFFAOYSA-N
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Patent
US03962181

Procedure details

The reaction was carried out in the same manner as in Comparative Example 1 without employing sodium hydroxide. More specifically, after 122 gm (1.0 mole) of 2,6-dimethylphenol had been dissolved in 2200 gm of 1,2-dichloroethane and 32.5 gm (0.1 mole) of "Salcomine" had been added to the solution, oxygen was passed into the mixture at 30°C. The temperature of the reaction system was raised gradually, but it was maintained at 30°C by cooling. During the above procedure there was formed 3,3',5,5'-tetramethyldiphenoquinone. After 5 hours had passed, the reaction mixture was filtered, and the filtrate was poured into 20 liters of methanol containing 2 liters of hydrochloric acid but precipitation of a polymer was not observed. The amount of diphenoquinone obtained was 12.3 gm, the yield being 10.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
2200 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Salcomine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11].O=O>ClCCCl.C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:3][C:4]1[C:5](=[O:1])[C:6]([CH3:10])=[CH:7][C:8](=[C:8]2[CH:7]=[C:6]([CH3:10])[C:5](=[O:11])[C:4]([CH3:3])=[CH:9]2)[CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
2200 g
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Salcomine
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed into the mixture at 30°C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction system was raised gradually
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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